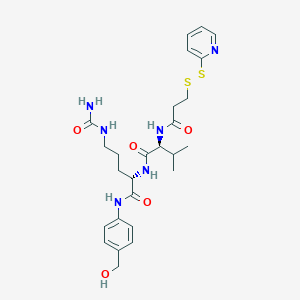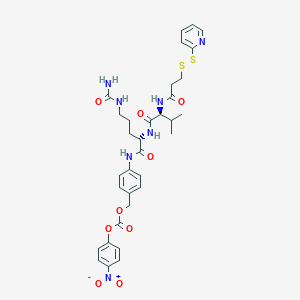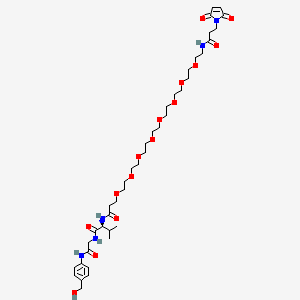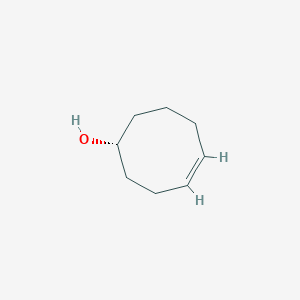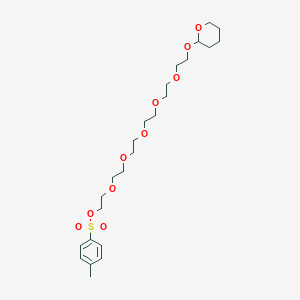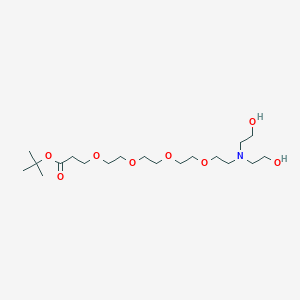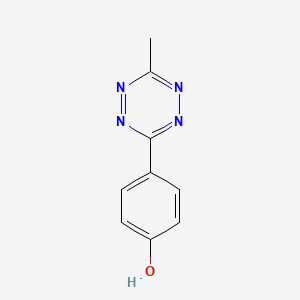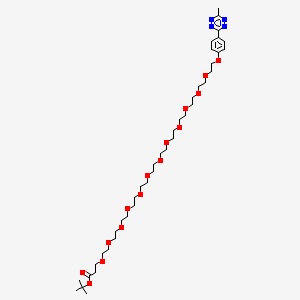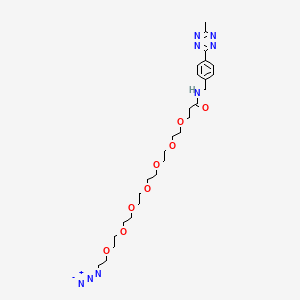
Methyltetrazine-amido-PEG7-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amido-PEG7-azide is a bifunctional polyethylene glycol (PEG) crosslinker. It contains a methyltetrazine moiety and an azide group, which enable it to participate in bioorthogonal click chemistry reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amido-PEG7-azide is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and azide groups. The synthesis typically involves the following steps:
PEG Functionalization: PEG is first functionalized with an amine group.
Methyltetrazine Coupling: The amine-functionalized PEG is then reacted with a methyltetrazine derivative under mild conditions to form the methyltetrazine-PEG intermediate.
Azide Introduction: Finally, the methyltetrazine-PEG intermediate is reacted with an azide-containing reagent to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain the quality and consistency required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amido-PEG7-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group enables copper-catalyzed click chemistry reactions with alkynes, dibenzocyclooctyne (DBCO), and bicyclononyne (BCN).
Bioorthogonal Reactions: The methyltetrazine moiety enables fast click reactions with trans-cyclooctene (TCO) under mild conditions.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in aqueous media at room temperature.
Bioorthogonal Reactions: Reagents include TCO derivatives. .
Major Products Formed
Click Chemistry: The major products are triazole derivatives formed from the reaction of the azide group with alkynes.
Bioorthogonal Reactions: The major products are stable adducts formed from the reaction of the methyltetrazine moiety with TCO.
Scientific Research Applications
Methyltetrazine-amido-PEG7-azide has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Methyltetrazine-amido-PEG7-azide exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety reacts with TCO to form stable adducts, while the azide group participates in copper-catalyzed click chemistry with alkynes. These reactions enable the compound to efficiently label and modify biomolecules, facilitating various scientific and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Methyltetrazine-PEG4-azide
- Methyltetrazine-PEG12-azide
- Methyltetrazine-PEG24-azide
Uniqueness
Methyltetrazine-amido-PEG7-azide is unique due to its optimal PEG length, which provides a balance between water solubility and flexibility. This makes it particularly suitable for applications requiring efficient bioconjugation and labeling .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N8O8/c1-23-31-33-27(34-32-23)25-4-2-24(3-5-25)22-29-26(36)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-30-35-28/h2-5H,6-22H2,1H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDMYSBOSSHIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
